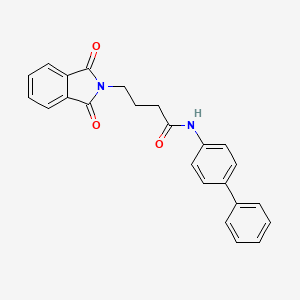![molecular formula C21H27N3O2 B3467812 3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B3467812.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide
Vue d'ensemble
Description
3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide , commonly referred to as para-Methoxyphenylpiperazine (MeOPP) , is a derivative of piperazine. It has stimulant properties and has been found in “Party pills” sold initially in New Zealand and subsequently in other countries. MeOPP is often taken at doses between 120–200 mg and is known for inducing less anxiety compared to similar piperazines. It is sometimes combined with other stimulant piperazine derivatives for a synergistic effect .
Synthesis Analysis
The synthesis of MeOPP involves the reaction of 4-(2-methoxyphenyl)piperazine with 2-methylphenylpropanoyl chloride . The resulting compound is This compound . Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of MeOPP is C₁₁H₁₆N₂O , with a molar mass of 192.262 g/mol . Its chemical structure consists of a piperazine ring substituted with a 4-methoxyphenyl group and an N-(2-methylphenyl)propanamide moiety. The methoxy group contributes to its pharmacological properties .
Chemical Reactions Analysis
MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs like amphetamines. Although MeOPP is less potent, it produces similar effects. Additionally, it acts as a nonselective serotonin receptor agonist, similar to other piperazine derivatives .
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-7-3-4-8-18(17)22-21(25)11-12-23-13-15-24(16-14-23)19-9-5-6-10-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMATBFIBRKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3467732.png)
![methyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B3467738.png)
![2,4-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B3467750.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3467758.png)
![2-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3467767.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3467773.png)
![2-(4-methoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3467775.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3467788.png)
![4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3467797.png)
![N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B3467811.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3467813.png)
![1-(1,3-benzodioxol-5-yl)-5-[(1,3-benzodioxol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3467825.png)
